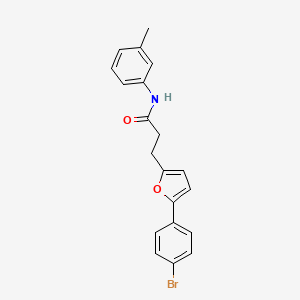
1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine is a chemical compound with the molecular formula C19H22N4O2 and a molecular weight of 338.413 g/mol . This compound is part of a class of organic compounds known as azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. The nitro group (NO2) attached to one of the aromatic rings imparts unique chemical properties to the compound.
Méthodes De Préparation
The synthesis of 1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine typically involves the diazotization of 4-nitroaniline followed by coupling with an appropriate aromatic amine. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Applications De Recherche Scientifique
1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to undergo photoisomerization makes it useful in studying biological processes that involve light-induced changes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug delivery systems where its photoresponsive properties can be utilized.
Industry: It is used in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine involves its ability to undergo photoisomerization, where the compound changes its structure upon exposure to light. This property allows it to interact with molecular targets in a light-dependent manner, making it useful in applications such as photoresponsive drug delivery systems. The molecular pathways involved include the absorption of light energy, leading to the isomerization of the azo bond and subsequent changes in the compound’s chemical and physical properties .
Comparaison Avec Des Composés Similaires
1-(4-(4-Nitrophenylazo)phenyl)octahydroazocine can be compared with other azobenzene derivatives such as:
4-(4-Nitrophenylazo)phenol: Similar in structure but lacks the octahydroazocine ring, making it less complex.
3-Methyl-4-(4-Nitrophenylazo)-1-Phenyl-1H-Pyrazol-5(4H)-One: Contains a pyrazole ring instead of the octahydroazocine ring, leading to different chemical properties and applications
Propriétés
Numéro CAS |
152173-80-3 |
|---|---|
Formule moléculaire |
C19H22N4O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
[4-(azocan-1-yl)phenyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C19H22N4O2/c24-23(25)19-12-8-17(9-13-19)21-20-16-6-10-18(11-7-16)22-14-4-2-1-3-5-15-22/h6-13H,1-5,14-15H2 |
Clé InChI |
XPLBGFPCVWZZRW-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CCC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


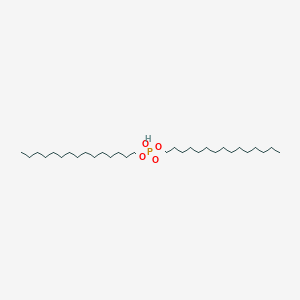

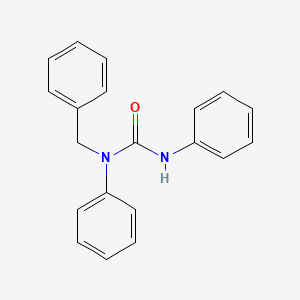

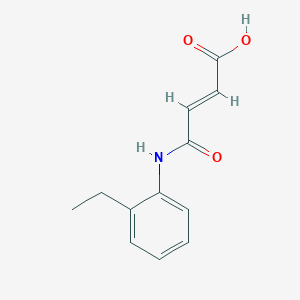
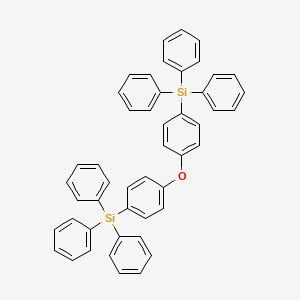
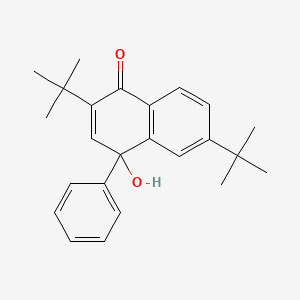




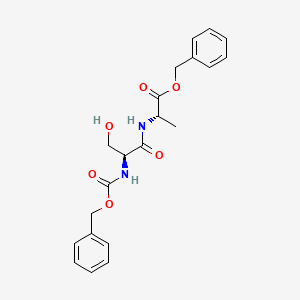
![(1,8,9,10,11,11-hexachloro-4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enyl) acetate](/img/structure/B11953745.png)
